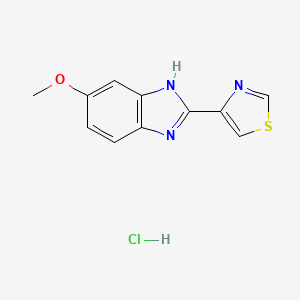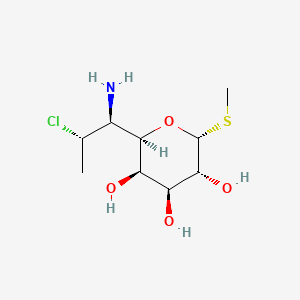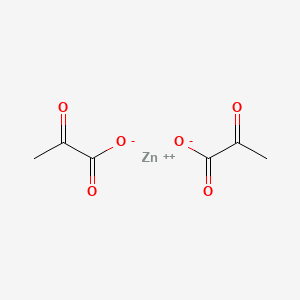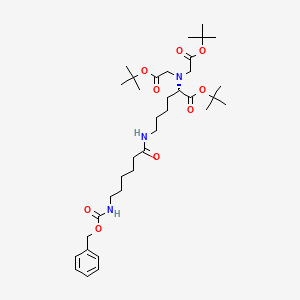
O-(2-Hydroxyethyl) Flupentixol-d4 Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2-Hydroxyethyl) Flupentixol-d4 Dihydrochloride is a deuterated form of Flupentixol, a thioxanthene derivative used primarily as an antipsychotic agent. This compound is labeled with deuterium, which is a stable isotope of hydrogen, making it useful in various research applications, particularly in the field of proteomics .
Méthodes De Préparation
The synthesis of O-(2-Hydroxyethyl) Flupentixol-d4 Dihydrochloride involves several steps, starting with the preparation of the thioxanthene core. The synthetic route typically includes the following steps:
Formation of the Thioxanthene Core: This involves the reaction of a suitable precursor with sulfur to form the thioxanthene structure.
Introduction of the Piperazine Ring: The thioxanthene core is then reacted with a piperazine derivative to introduce the piperazine ring.
Hydroxyethylation: The compound is further reacted with ethylene oxide to introduce the hydroxyethyl group.
Analyse Des Réactions Chimiques
O-(2-Hydroxyethyl) Flupentixol-d4 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the thioxanthene core, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, where various substituents can be introduced.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
O-(2-Hydroxyethyl) Flupentixol-d4 Dihydrochloride has several scientific research applications:
Proteomics Research: Due to its deuterium labeling, this compound is used in mass spectrometry-based proteomics to study protein structures and interactions.
Pharmacokinetic Studies: The deuterated form allows for detailed pharmacokinetic studies, helping researchers understand the metabolism and distribution of Flupentixol in the body.
Neuropharmacology: As an antipsychotic agent, it is used in research to study the mechanisms of action of antipsychotic drugs and their effects on the central nervous system.
Mécanisme D'action
The mechanism of action of O-(2-Hydroxyethyl) Flupentixol-d4 Dihydrochloride is similar to that of Flupentixol. It primarily acts as an antagonist of dopamine D1 and D2 receptors. By blocking these receptors, it helps to reduce the symptoms of schizophrenia and other psychotic disorders. The compound also has some affinity for serotonin receptors, which may contribute to its antidepressant effects .
Comparaison Avec Des Composés Similaires
O-(2-Hydroxyethyl) Flupentixol-d4 Dihydrochloride can be compared with other similar compounds, such as:
Flupentixol: The non-deuterated form, used as an antipsychotic and antidepressant.
Fluphenazine: Another thioxanthene derivative with similar antipsychotic properties.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic, with a different chemical structure but similar therapeutic effects.
The uniqueness of this compound lies in its deuterium labeling, which provides advantages in research applications, particularly in mass spectrometry and pharmacokinetic studies .
Propriétés
Numéro CAS |
1795137-01-7 |
|---|---|
Formule moléculaire |
C25H29F3N2O2S |
Poids moléculaire |
482.599 |
Nom IUPAC |
2-[1,1,2,2-tetradeuterio-2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethoxy]ethanol |
InChI |
InChI=1S/C25H29F3N2O2S/c26-25(27,28)19-7-8-24-22(18-19)20(21-4-1-2-6-23(21)33-24)5-3-9-29-10-12-30(13-11-29)14-16-32-17-15-31/h1-2,4-8,18,31H,3,9-17H2/b20-5-/i14D2,16D2 |
Clé InChI |
KZLMZAAAQRUNKZ-XNUAGHLZSA-N |
SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCOCCO |
Synonymes |
2-[2-[4-[3-[2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]-1-piperazinyl]ethoxy]ethanol-d4 Dihydrochloride; Flupentixol EP Impurity D-d4; 2-[2-[4-[3-[2-(Trifluoromethyl)thioxanthen-9-ylidene]propyl]-1-piperazinyl]ethoxy]ethanol-d4 Dihydrochlori |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










